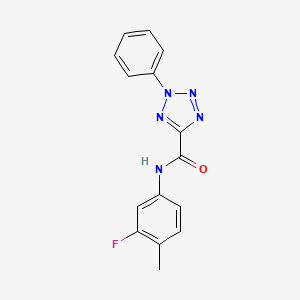
2-Fluoro-1-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H7FO2 . It is a derivative of cyclopropane carboxylic acid where one of the hydrogen atoms is replaced by a fluorine atom and one of the carbons in the cyclopropane ring is methylated .
Synthesis Analysis
A novel synthesis method for 2-fluorocyclopropane carboxylic acid has been disclosed . The synthetic route involves several steps including the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate, an oxidation reaction on the phenyl sulfide intermediate, an elimination reaction on the product obtained in the presence of alkali to obtain 1-fluorine-1-phenylsulfonyl ethane, an addition reaction on the 1-fluorine-1-phenylsulfonyl ethane and ethyl diazoacetate in the presence of a catalyst to obtain a cyclopropane intermediate, and finally an elimination reaction on the cyclopropane intermediate in the presence of alkali, followed by acidification to obtain 2-fluorocyclopropane carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-methylcyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a fluorine atom and a methyl group attached to one of the carbons and a carboxylic acid group attached to another carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Studies A foundational aspect of research involving 2-Fluoro-1-methylcyclopropane-1-carboxylic acid focuses on synthetic methodologies and mechanistic insights. Sloan and Kirk (1997) described a convenient synthesis route for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, showcasing the chemical's versatility in synthesis procedures Sloan & Kirk, 1997. Similarly, Liu et al. (2015) explored the decomposition mechanisms and inhibition properties of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid on 1-aminocyclopropane-1-carboxylic acid deaminase, highlighting its potential biochemical applications Liu et al., 2015.
Conformational and Structural Analysis Møllendal et al. (2005) investigated the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid using microwave spectroscopy and quantum chemical calculations. This study provides critical insights into the molecular structure and behavior of fluoro-substituted cyclopropane acids Møllendal et al., 2005.
Chemical Reactions and Applications Patrick et al. (2002) detailed a method for preparing 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, demonstrating the compound's role in facilitating smooth 4 + 2 cycloaddition reactions. This underscores the significance of fluoro-substituted cyclopropanes in synthetic organic chemistry Patrick et al., 2002.
Hydrogen Bonding and Molecular Interactions Research by Fröhlich et al. (2006) on the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives via X-ray crystallography revealed short intermolecular contacts indicative of hydrogen bonding, providing valuable information on the potential interaction patterns of fluoro-substituted cyclopropanes in molecular assemblies Fröhlich et al., 2006.
Biological Implications and Ethylene Precursor Role The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, in plant growth and development has been extensively studied, with findings suggesting its importance as an ethylene precursor and its potential signaling role independent of ethylene biosynthesis Polko & Kieber, 2019.
Eigenschaften
IUPAC Name |
2-fluoro-1-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)
![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)

![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)
![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)
